2-Bromoethanol

Description

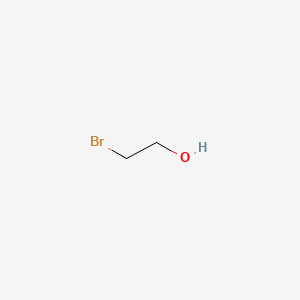

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLCZOVUSADOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020200 | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

105 °F (NTP, 1992), 105 °F | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-51-2, 29155-34-8 | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029155348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33995S34R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromoethanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanol (B42945) (C₂H₅BrO), also known as ethylene (B1197577) bromohydrin, is a bifunctional halogenated alcohol widely utilized as a versatile intermediate and reagent in organic synthesis.[1] Its unique structure, incorporating both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the chemical properties, structure, reactivity, and synthesis of this compound, with a focus on its applications in research and development, particularly within the pharmaceutical and agrochemical industries.[2] Detailed experimental protocols, comprehensive data tables, and visual diagrams are presented to serve as a practical resource for scientists and professionals in the field.

Chemical Structure and Identification

This compound consists of a two-carbon ethyl chain substituted with a hydroxyl group on one carbon and a bromine atom on the adjacent carbon.[3] This arrangement makes it a primary alcohol and a primary alkyl halide.

| Identifier | Value |

| IUPAC Name | 2-bromoethan-1-ol[4] |

| Synonyms | Ethylene bromohydrin, Glycol bromohydrin, 2-Hydroxyethyl bromide[4][5] |

| CAS Number | 540-51-2[3][5] |

| Molecular Formula | C₂H₅BrO[3][5] |

| Molecular Weight | 124.96 g/mol [5] |

| SMILES | C(CBr)O[5] |

| InChI Key | LDLCZOVUSADOIV-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound is a colorless to pale yellow or dark brown liquid with a characteristic sweet, burning taste.[3][5][6] It is hygroscopic and light-sensitive.[3][6]

| Property | Value | Reference |

| Appearance | Colorless to dark brown liquid | [5][7] |

| Melting Point | -80 °C | [1][8] |

| Boiling Point | 149-150 °C (decomposes) | [1][5] |

| 56-57 °C at 20 mmHg | [6][9] | |

| Density | 1.763 g/mL at 25 °C | [6][9] |

| Solubility | Miscible with water, ethanol, and ether. Insoluble in petroleum ether. | [4][6][9] |

| Vapor Pressure | 12 mmHg at 122 °F (50 °C) | [5][7] |

| 2.4 mmHg at 20 °C | [10] | |

| Flash Point | 105 °F (40.6 °C) | [5][7] |

| >110 °C (>230 °F) | [1][4] | |

| Refractive Index (n20/D) | 1.492 | [6][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Spectra available. | [3][11] |

| ¹³C NMR | Spectra available. | [3][12] |

| IR Spectroscopy | Spectra available. | [3][13][14] |

| Mass Spectrometry | Spectra available. | [3][13][15] |

Reactivity and Chemical Properties

The reactivity of this compound is dominated by the presence of the hydroxyl and bromo functional groups. It is a key substrate in various organic transformations.

4.1. Nucleophilic Substitution Reactions

The primary reactivity of this compound involves the nucleophilic substitution of the bromide ion.[1][2] The carbon atom attached to the bromine is electrophilic and readily attacked by nucleophiles. This reaction is a cornerstone of its utility in synthesis.

This reactivity is exploited in the synthesis of various compounds, including:

-

Ethers and Thioethers: Reaction with alkoxides or thiolates.

-

Amines: Reaction with ammonia (B1221849) or primary/secondary amines, as seen in the synthesis of 2-piperidin-1-yl-ethanol.[4][6]

-

Esters: The hydroxyl group can be esterified.

4.2. Cyclization Reactions

Under basic conditions, intramolecular nucleophilic substitution can occur, where the hydroxyl group acts as the nucleophile to displace the bromide, forming ethylene oxide.

4.3. Other Reactions

This compound is also used in the selective reduction of nitroarenes in the presence of a catalyst system.[4][10] It forms an azeotrope with water, and its hydrolysis is accelerated by heat, acids, and alkalis.[5][6]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common and high-yielding laboratory-scale preparation involves the reaction of ethylene oxide with hydrobromic acid.[16][17]

5.1. Experimental Protocol: Synthesis from Ethylene Oxide and Hydrobromic Acid

This protocol is adapted from established literature procedures.[16][17]

Materials:

-

Ethylene oxide

-

46% Hydrobromic acid

-

Anhydrous sodium carbonate

-

Anhydrous sodium sulfate (B86663)

-

Diethyl ether

-

Ice-salt bath

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, place 550 mL (4.56 moles) of 46% hydrobromic acid. Cool the flask in an ice-salt bath to below 10°C.

-

Addition of Ethylene Oxide: Slowly bubble 132 g (3 moles) of ethylene oxide gas into the stirred hydrobromic acid solution over approximately 2.5 hours, maintaining the temperature below 10°C.

-

Reaction Completion: Continue stirring for an additional hour after the ethylene oxide addition is complete, ensuring the temperature remains below 10°C.

-

Neutralization: Neutralize the excess hydrobromic acid by carefully adding anhydrous sodium carbonate until the solution is no longer acidic.

-

Salting Out: Add approximately 100 g of anhydrous sodium sulfate to the aqueous solution to salt out the this compound, which will form a separate layer.

-

Extraction: Collect the this compound layer. Extract the aqueous layer twice with 200 mL portions of diethyl ether.

-

Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the ether by distillation. The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 55-59°C/22 mmHg.[16]

Other reported synthesis methods include the reaction of ethylene glycol with hydrobromic acid and phosphorus tribromide, and the reaction of ethylene with dilute bromine water.[16][17]

Safety and Toxicology

This compound is a toxic and corrosive compound that must be handled with extreme care in a well-ventilated fume hood.[5][18]

6.1. Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 3 (Toxic if swallowed)[3][5] |

| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin)[3][5] |

| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled)[3][5] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[3][5] |

6.2. Health Effects

-

Inhalation: Vapors can cause irritation to the eyes and mucous membranes, headache, respiratory distress, and loss of consciousness.[5][7]

-

Ingestion: Can cause nausea, vomiting, and effects similar to inhalation.[5][7]

-

Skin Contact: May cause severe dermatitis and can be absorbed through the skin.[5][7]

-

Chronic Exposure: Chronic exposure may lead to liver and kidney toxicity.[6] It is considered a questionable carcinogen with experimental tumorigenic data.[3]

6.3. Handling and Storage

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3] A NIOSH-approved respirator is recommended.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and moisture.[3][6] It is hygroscopic and light-sensitive, so it should be stored under nitrogen in a tightly sealed container.[3]

-

Spill Response: In case of a spill, remove all ignition sources. Use absorbent material to clean up the spill and dispose of it as hazardous waste.[7]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3]

-

Pharmaceutical Synthesis: It is used as an intermediate in the preparation of various pharmaceuticals, including quaternary ammonium (B1175870) compounds and cholinergic agents.[3]

-

Organic Synthesis: It serves as a versatile reagent for introducing the 2-hydroxyethyl moiety into molecules.[1]

-

Other Applications: It has been used in the formulation of surfactants and flame retardants.[3]

Conclusion

This compound is a fundamentally important chemical with a well-defined set of properties and a broad range of applications in organic synthesis. Its bifunctional nature makes it a valuable tool for researchers and drug development professionals. However, its high toxicity necessitates strict adherence to safety protocols during handling and storage. This guide provides a comprehensive overview to support the safe and effective use of this compound in a laboratory setting.

References

- 1. This compound | High-Purity Alkylating Agent [benchchem.com]

- 2. CAS 540-51-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 540-51-2 [chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound – Palchem [palchem.com]

- 9. This compound 540-51-2 [mingyuanchemical.com]

- 10. 2-溴乙醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound(540-51-2) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Ethanol, 2-bromo- [webbook.nist.gov]

- 14. Ethanol, 2-bromo- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 18. chemicalbook.com [chemicalbook.com]

2-Bromoethanol as an Alkylating Agent: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoethanol (B42945) is a bifunctional molecule recognized for its utility in organic synthesis and as a subject of toxicological research. Its significance as an alkylating agent stems from its chemical structure, which facilitates the covalent modification of biological macromolecules. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, detailing its chemical reactivity, metabolic activation, and the subsequent cellular consequences. The guide summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

This compound (BrCH₂CH₂OH) is a reactive chemical species that possesses both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom.[1] This dual functionality makes it a versatile reagent in chemical synthesis.[1] In a biological context, the electrophilic nature of this compound is of primary interest, as it enables the molecule to act as an alkylating agent, forming covalent bonds with nucleophilic centers in proteins and nucleic acids.[1] The toxicological properties of this compound are largely attributed to this alkylating activity, either directly or through its metabolic products.[2] Understanding the precise mechanisms of its action is crucial for assessing its toxicological risk and for its potential application in therapeutic strategies that leverage alkylating agents.

Mechanism of Action as an Alkylating Agent

The alkylating activity of this compound can be categorized into two primary mechanisms: direct alkylation and metabolic activation to a more potent alkylating species.

Direct Alkylation via S\N2 Reaction

This compound can directly react with biological nucleophiles through a bimolecular nucleophilic substitution (S\N2) reaction. The electron-withdrawing bromine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles.

Key Biological Nucleophiles:

-

Proteins: The side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group) are primary targets for alkylation by this compound.[3][4] Alkylation of cysteine residues, in particular, can lead to the formation of stable thioether bonds, disrupting protein structure and function.[4]

-

Nucleic Acids: The nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA are also susceptible to alkylation. The N7 position of guanine (B1146940) is a common site of alkylation by many alkylating agents.[1] Such modifications can lead to DNA damage, mutations, and cytotoxicity.

The general mechanism for the S\N2 reaction is depicted below:

Figure 1: S\N2 reaction of this compound with a nucleophile.

Metabolic Activation to Bromoacetaldehyde (B98955)

A significant component of this compound's toxicity comes from its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1.[2] This enzymatic oxidation converts this compound into bromoacetaldehyde (BrCH₂CHO), a more reactive and toxic alkylating agent.[2]

Figure 2: Metabolic activation of this compound.

Bromoacetaldehyde is a potent electrophile that readily reacts with cellular nucleophiles, leading to significant cellular damage. Its primary effects include:

-

Glutathione (B108866) (GSH) Depletion: Bromoacetaldehyde rapidly conjugates with glutathione, a key intracellular antioxidant, leading to its depletion.[2] This compromises the cell's ability to detoxify reactive oxygen species (ROS) and other electrophiles, resulting in oxidative stress.

-

Protein and DNA Adduct Formation: Bromoacetaldehyde forms adducts with proteins and DNA, contributing to enzyme inactivation, disruption of cellular signaling, and genotoxicity.

Quantitative Data

| Parameter | Value | Species/Cell Line | Comments |

| EC50 (Cytotoxicity) | 100 µM (2 hr) | Rat Hepatocytes | Concentration causing 50% reduction in cell viability.[2] |

| Toxicity Data | Mouse oral TD50: 43mg / kg / 80w-c | Mouse | Ambiguous tumor, gastrointestinal tumor reported.[5] |

| Toxicity Data | Mouse intraperitoneal TD50: 150 mg / kg / 8w-i | Mouse | Tumor, lung, chest or respiratory tumor reported.[5] |

| Mutagenicity | 1 mg / plate | Salmonella typhimurium | Microbial organism test system mutation.[5] |

| DNA Repair Test | 10 µmol/plate | Escherichia coli | DNA repair test system.[5] |

| Mutagenicity | 15 mmol / L | Klebsiella pneumoniae | Mutant microorganism test system.[5] |

Note: The table above provides a template. Researchers are encouraged to populate this with their own data for specific cell lines of interest (e.g., MCF-7, A549, HepG2).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the alkylating action of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in a suitable solvent like DMSO or PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a solvent control (medium with the same concentration of DMSO or PBS used for the drug stock) and a positive control (a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[1]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Glutathione (GSH) Depletion Assay (Glutathione Reductase Recycling Assay)

This assay measures the total glutathione (GSH and GSSG) concentration in a sample.

Materials:

-

Cell or tissue lysate

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Glutathione Reductase (GR) solution

-

NADPH solution

-

GSH standards

-

96-well plate

-

Microplate reader

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer. Centrifuge to remove cellular debris.

-

Standard Curve: Prepare a series of GSH standards of known concentrations in the assay buffer.

-

Reaction Mixture: Prepare a reaction mixture containing DTNB and GR in the assay buffer.

-

Assay:

-

Add samples and standards to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding NADPH solution.

-

-

Measurement: Immediately measure the change in absorbance at 405 nm or 412 nm over time (kinetic assay) or after a specific incubation period (endpoint assay). The rate of color formation is proportional to the glutathione concentration.[3][6]

-

Data Analysis: Calculate the GSH concentration in the samples by comparing their absorbance values to the standard curve.

Proteomic Analysis of Protein Alkylation

This protocol outlines a general workflow for identifying proteins alkylated by a chemical probe using mass spectrometry.

Materials:

-

Cells treated with this compound (or an alkyne- or azide-tagged analog for click chemistry-based enrichment)

-

Lysis buffer (e.g., HEPES buffer with protease and phosphatase inhibitors)

-

Reducing agent (e.g., DTT or TCEP)

-

Alkylating agent for blocking free cysteines (e.g., iodoacetamide)

-

Trypsin

-

Desalting columns (e.g., C18)

-

LC-MS/MS system

Protocol:

-

Cell Lysis and Protein Extraction: Lyse the treated and control cells and extract the proteins.[6]

-

Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP, and then alkylate the newly exposed and other free cysteine thiols with iodoacetamide (B48618) to prevent their re-oxidation or further modification.[6]

-

Protein Digestion: Digest the proteins into peptides using trypsin.[6]

-

Enrichment of Alkylated Peptides (Optional but Recommended): If a tagged analog of this compound was used, enrich the tagged peptides using affinity purification (e.g., biotin-streptavidin).

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their amino acid sequence and any modifications.[6]

-

Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the proteins and the specific sites of alkylation. Quantitative proteomics approaches (e.g., SILAC, iTRAQ, or label-free quantification) can be used to compare the extent of alkylation between different treatment conditions.[6][7]

Signaling Pathways and Visualizations

The alkylating activity of this compound and the resulting oxidative stress can trigger several cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Nrf2-Mediated Antioxidant Response

Oxidative stress resulting from GSH depletion activates the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Figure 3: Nrf2-mediated antioxidant response to this compound.

MAPK Signaling in Stress Response

The cellular stress induced by this compound can activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as the JNK and p38 MAPK pathways, which are involved in inflammation and apoptosis.

Figure 4: Activation of JNK and p38 MAPK pathways.

ATF4 and the Integrated Stress Response

Alkylation damage and oxidative stress can also trigger the Integrated Stress Response (ISR), leading to the activation of Activating Transcription Factor 4 (ATF4).

Figure 5: ATF4 activation in the integrated stress response.

Conclusion

This compound exerts its effects as an alkylating agent through both direct reaction with cellular nucleophiles and, more significantly, through metabolic activation to the highly reactive bromoacetaldehyde. The resulting alkylation of proteins and DNA, coupled with the depletion of glutathione and induction of oxidative stress, triggers a cascade of cellular responses, including the activation of the Nrf2, MAPK, and ATF4 signaling pathways. These responses ultimately determine the cell's fate, leading to adaptation, senescence, or apoptosis. This technical guide provides a foundational understanding of these mechanisms, supported by experimental protocols and visual representations, to aid researchers in the fields of toxicology, pharmacology, and drug development in their investigation of this compound and other related alkylating agents. Further research is warranted to generate more comprehensive quantitative data on the cytotoxicity and reactivity of this compound in a wider range of biological systems.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

Synthesis of 2-Bromoethanol from Ethylene Oxide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromoethanol (B42945) from ethylene (B1197577) oxide, tailored for researchers, scientists, and professionals in drug development. The primary synthesis route involves the acid-catalyzed ring-opening of ethylene oxide with hydrogen bromide.

Reaction Principle

The synthesis of this compound from ethylene oxide is achieved through the reaction of ethylene oxide, a cyclic ether, with hydrogen bromide (HBr).[1] This reaction is an example of an acid-catalyzed nucleophilic ring-opening of an epoxide.[2] The high ring strain of the three-membered epoxide ring makes it susceptible to cleavage even under mild acidic conditions.[2][3]

The mechanism involves the protonation of the oxygen atom in the ethylene oxide ring by the hydrogen ion from HBr. This protonation activates the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by the bromide ion (Br-). The bromide ion then attacks one of the carbon atoms in an SN2-like fashion, leading to the opening of the ring and the formation of this compound.[4][5] The reaction is typically carried out in an aqueous solution of hydrobromic acid.

Experimental Protocol

The following detailed experimental protocol is adapted from a well-established procedure for the synthesis of this compound from ethylene oxide.[6][7]

Materials and Equipment:

-

Ethylene oxide

-

46% Hydrobromic acid (sp. gr. 1.46)

-

Anhydrous sodium carbonate

-

Anhydrous sodium sulfate (B86663)

-

Ether

-

1-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer

-

Ice-salt bath

-

Balance

-

U-tubes

-

Glass coil

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 1-L three-necked flask, place 550 cc (4.56 moles) of 46% hydrobromic acid.[6][7] The flask is equipped with a stirrer and placed in an ice-salt bath to maintain a low temperature.[7]

-

Introduction of Ethylene Oxide: Ethylene oxide gas is cooled by passing it through a glass coil surrounded by ice and salt before being introduced into the hydrobromic acid solution.[7] The rate of gas flow is monitored using a U-tube containing water.[7] A second U-tube is used to ensure complete absorption of the gas.[7]

-

Reaction: Once the temperature of the acid solution drops to 10°C, 132 g (3 moles) of ethylene oxide is added over a period of approximately two and a half hours, with continuous stirring.[6][7] The reaction temperature is maintained below 10°C throughout the addition.[6][7] Stirring is continued for an additional hour after the ethylene oxide addition is complete.[6][7]

-

Neutralization and Workup: After the reaction, the excess hydrobromic acid is neutralized with approximately 100 g of anhydrous sodium carbonate.[6][7]

-

Extraction and Drying: About 100 g of anhydrous sodium sulfate is added to the aqueous solution to salt out the this compound, which separates as a layer.[6][7] This layer is collected in 200 cc of ether.[6][7] The aqueous layer is further extracted twice with 200-cc portions of ether.[7] The combined ether extracts are dried overnight with anhydrous sodium sulfate.[6]

-

Purification: The ether is removed by distillation from a steam bath.[6] The remaining this compound is then purified by distillation under reduced pressure.[6] The fraction boiling at 55–59°C/22 mm is collected as pure ethylene bromohydrin.[6]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Ethylene Oxide | 3 moles (132 g) | [6][7] |

| 46% Hydrobromic Acid | 4.56 moles (550 cc) | [6][7] |

| Reaction Conditions | ||

| Temperature | Below 10°C | [6][7] |

| Reaction Time | ~3.5 hours (2.5h addition + 1h stirring) | [6][7] |

| Product Information | ||

| Yield | 327–345 g (87–92%) | [6] |

| Boiling Point | 55–59°C at 22 mm Hg | [6] |

| 47–51°C at 15 mm Hg | [6] | |

| 59–63°C at 25 mm Hg | [6] | |

| 90–94°C at 80 mm Hg | [6] | |

| 135-136°C (at atmospheric pressure) | [8] | |

| Specific Gravity | 1.721 at 25°C | [8] |

| Refractive Index | 1.472 | [8] |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Pathway

Caption: Acid-catalyzed ring-opening mechanism.

References

- 1. homework.study.com [homework.study.com]

- 2. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Ethylene Bromohydrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) bromohydrin, also known as 2-bromoethanol, is a key bifunctional molecule widely utilized in organic synthesis. Its structure, containing both a hydroxyl group and a bromine atom, allows for a diverse range of chemical transformations, making it a valuable intermediate in the pharmaceutical and specialty chemical industries. A thorough understanding of its physical properties is paramount for its safe handling, application in reaction design, and for the purification of its products. This guide provides a comprehensive overview of the core physical characteristics of ethylene bromohydrin, supported by experimental protocols and a visual representation of its synthesis.

Core Physical Properties

The physical properties of ethylene bromohydrin have been extensively characterized. The following tables summarize the key quantitative data sourced from various reputable chemical databases and suppliers.

Table 1: General and Thermodynamic Properties

| Property | Value | Conditions/Notes | Citations |

| Molecular Formula | C₂H₅BrO | [1] | |

| Molar Mass | 124.96 g/mol | [1] | |

| Appearance | Clear, colorless to light yellow/dark brown liquid | [2] | |

| Odor | Sweet, burning taste | [2] | |

| Melting Point | -80 °C | [2][3] | |

| Boiling Point | 149-150 °C | at 750 mmHg (with decomposition) | [4] |

| 56-57 °C | at 20 mmHg | [5][6] | |

| 99.1 °C | at 101.35 kPa | [2] | |

| Flash Point | >110 °C (>230 °F) | [2][3] | |

| Vapor Pressure | 3.2 hPa | at 20 °C | [3] |

| 2.4 mmHg | at 20 °C | [5][7] | |

| Vapor Density | 4.3 | (vs air) | [5][7] |

Table 2: Density and Refractive Index

| Property | Value | Temperature (°C) | Citations |

| Density | 1.763 g/mL | 25 | [2][5][6] |

| 1.76 g/cm³ | 20 | [3] | |

| 1.7629 g/cm³ | 20 | [4] | |

| 1.7902 g/cm³ | 0 | [4] | |

| 1.7696 g/cm³ | 15 | [4] | |

| 1.7560 g/cm³ | 25 | [4] | |

| 1.7494 g/cm³ | 30 | [4] | |

| Refractive Index (n_D) | 1.492 | 20 | [5][6][7] |

| 1.49361 | 20 | [4] |

Table 3: Solubility Properties

| Property | Value | Conditions/Notes | Citations |

| Water Solubility | 1-5 g/100 mL | at 19 °C | [2] |

| Miscible | Forms an azeotrope with water | [2][4] | |

| Solubility in Organic Solvents | Soluble in most organic solvents | Insoluble in petroleum ether | [2][4] |

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable use of chemical substances. The following section outlines detailed methodologies for the synthesis of ethylene bromohydrin and the determination of its key physical properties.

Synthesis of Ethylene Bromohydrin from Ethylene Oxide and Hydrobromic Acid

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

-

Ethylene oxide

-

48% Hydrobromic acid

-

Anhydrous sodium carbonate

-

Anhydrous sodium sulfate (B86663)

-

Diethyl ether

-

Ice-salt bath

-

Three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer

Procedure:

-

In a three-necked flask cooled in an ice-salt bath, place 550 mL of 46% hydrobromic acid.

-

Bubble 132 g of ethylene oxide gas through the stirred acid solution while maintaining the temperature below 10 °C. The addition should take approximately 2.5 hours.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Neutralize the excess hydrobromic acid by slowly adding anhydrous sodium carbonate until the solution is no longer acidic.

-

Saturate the aqueous solution with anhydrous sodium sulfate to salt out the ethylene bromohydrin.

-

Separate the upper organic layer and extract the aqueous layer twice with 200 mL portions of diethyl ether.

-

Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure.

-

Distill the remaining liquid under reduced pressure. The fraction boiling at 56-57 °C at 20 mmHg is collected as pure ethylene bromohydrin.

Determination of Boiling Point

Apparatus:

-

Thiele tube or a similar heating apparatus

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Place a small amount (a few milliliters) of ethylene bromohydrin into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube filled with mineral oil, making sure the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Determination of Density

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

-

Weigh the pycnometer filled with water and record its mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with ethylene bromohydrin and bring it to the same temperature in the water bath.

-

Dry the outside and weigh the pycnometer filled with the sample, recording its mass (m₃).

-

Calculate the density of ethylene bromohydrin using the following formula: Density (sample) = [(m₃ - m₁) / (m₂ - m₁)] * Density (water at the experimental temperature)

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Turn on the refractometer and the circulating water bath set to a specific temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer with a soft tissue moistened with ethanol or acetone and allow them to dry completely.

-

Using a clean dropper, place a few drops of ethylene bromohydrin onto the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the compensator to obtain a sharp, black-and-white dividing line.

-

Read the refractive index value from the scale.

Mandatory Visualizations

Synthesis of Ethylene Bromohydrin

The following diagram illustrates the experimental workflow for the synthesis of ethylene bromohydrin from ethylene oxide and hydrobromic acid.

Caption: Synthesis workflow for ethylene bromohydrin.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of ethylene bromohydrin, presenting quantitative data in a structured format for ease of reference. Furthermore, standardized experimental protocols for its synthesis and the determination of its primary physical characteristics have been outlined to aid researchers in their laboratory practices. The provided visualization of the synthesis workflow offers a clear overview of the production process. This comprehensive information is intended to support the safe and effective use of ethylene bromohydrin in research, development, and manufacturing.

References

- 1. achemtek.com [achemtek.com]

- 2. phillysim.org [phillysim.org]

- 3. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 4. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Bromoethanol (CAS 540-51-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Bromoethanol (B42945) (CAS 540-51-2), a versatile bifunctional alkylating agent. The document details its chemical and physical properties, safety and handling protocols, common applications, and experimental procedures.

Core Information

This compound, also known as ethylene (B1197577) bromohydrin, is a colorless to pale yellow liquid with a characteristic sweet, burning taste.[1][2] Its chemical structure features both a nucleophilic hydroxyl group and an electrophilic bromo group, making it a valuable intermediate in a wide range of organic syntheses.[3] It is hygroscopic, light-sensitive, and miscible with water, with which it forms an azeotrope.[2][4][5]

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 540-51-2 | [1] |

| Molecular Formula | C₂H₅BrO | [1] |

| Molecular Weight | 124.96 g/mol | [1] |

| Appearance | Colorless to dark brown liquid | [1] |

| Density | 1.763 g/mL at 25 °C | |

| Melting Point | -80 °C | [6] |

| Boiling Point | 149-150 °C (decomposes) | [1] |

| 56-57 °C at 20 mmHg | ||

| Flash Point | 110 °C (230 °F) | [5][6] |

| Vapor Pressure | 2.4 mmHg at 20 °C | |

| 3.2 hPa at 20 °C | [6] | |

| Vapor Density | 4.3 (vs air) | |

| Refractive Index | n20/D 1.492 | |

| Solubility | Miscible with water and most organic solvents; insoluble in petroleum ether. | [4][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Source / Key Information | Reference |

| ¹H NMR | Spectrum available. A predicted spectrum includes peaks at δ[ppm]: 2.20 (s, 1H); 3.55 (t, 2H, J=7 Hz); 3.80 (t, 2H, J=7 Hz) in CDCl₃. | [2][7][8] |

| ¹³C NMR | Spectrum available. | [2][9] |

| Mass Spectrometry (MS) | Spectrum available (electron ionization). | [10][11] |

| Infrared (IR) Spectroscopy | Spectrum available (gas phase). | [10] |

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[6]

Toxicity and Hazards

The compound is classified as highly toxic and corrosive.[1]

| Hazard Type | GHS Classification and Statements | Reference |

| Acute Toxicity (Oral) | H301: Toxic if swallowed. | [1] |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin. | [1] |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled. | [1] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [1] |

| Fire Hazard | Combustible liquid. | [1] |

Symptoms of Exposure: Vapors can cause irritation to the eyes and mucous membranes, headache, and respiratory distress.[1][12] Ingestion may lead to nausea and vomiting, while skin contact can result in severe dermatitis.[1]

Storage and Disposal

Store in a cool, dry, well-ventilated area between 2-8°C, away from light, strong oxidizing agents, and acids.[13] Containers should be tightly sealed.[14] Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for its application in research and development.

Synthesis Method 1: From Ethylene Oxide and Hydrobromic Acid

This method is noted for its high yields and convenience.[15]

Materials:

-

1-L three-necked flask equipped with a mechanical stirrer, a gas delivery tube, and a thermometer.

-

550 cc (4.56 mol) of 46% hydrobromic acid (sp. gr. 1.46).

-

132 g (3 moles) of ethylene oxide.

-

Anhydrous sodium carbonate.

-

Anhydrous sodium sulfate (B86663).

-

Ether.

-

Ice-salt bath.

Procedure:

-

Place the hydrobromic acid in the flask and cool to below 10°C using an ice-salt bath.

-

While stirring, add ethylene oxide over approximately 2.5 hours, maintaining the temperature below 10°C.

-

Continue stirring for one hour after the addition is complete.

-

Neutralize the excess hydrobromic acid with anhydrous sodium carbonate.

-

Saturate the solution with anhydrous sodium sulfate to separate a layer of this compound.

-

Extract the product with ether. The initial ether extract will form the lower layer. Subsequent extractions will form the upper layer.[15]

-

Combine the ether extracts and dry overnight with anhydrous sodium sulfate.

-

Filter and distill the ether from a steam bath.

-

Distill the remaining crude product under reduced pressure. The pure fraction is collected at 55–59°C/22 mm.[15] The yield is typically 87–92%.[15]

Synthesis Method 2: From Ethylene Glycol and Phosphorus Tribromide

This protocol offers an alternative route from a different starting material.[7]

Materials:

-

250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Ethylene glycol (200 mmol).

-

Phosphorus tribromide (23 mmol).

-

Ice bath.

Procedure:

-

Add ethylene glycol to the flask and cool the solution to -10°C.

-

Add phosphorus tribromide dropwise over 30 minutes.

-

Slowly allow the mixture to warm to room temperature.

-

Reflux the reaction mixture for 2 hours.

-

Purify the product by distillation under reduced pressure.[7]

Purification: Williamson Ether Synthesis Workflow Example

This compound is often used as a reagent, for instance, in the Williamson ether synthesis to introduce a hydroxyethyl (B10761427) group. The following protocol describes its use and the subsequent purification of the product.[16]

Materials:

-

A suitable alcohol/phenol (e.g., 3-bromo-2-hydroxypyridine).

-

A strong, non-nucleophilic base (e.g., Sodium Hydride, NaH).

-

Anhydrous solvent (e.g., THF, DMF).

-

This compound.

-

Water, brine, and an organic extraction solvent (e.g., ethyl acetate).

-

Anhydrous sodium sulfate.

-

Silica (B1680970) gel for column chromatography.

Procedure:

-

Under an inert atmosphere, dissolve the alcohol/phenol in the anhydrous solvent and cool to 0°C.

-

Carefully add the base portion-wise and stir the mixture at room temperature for 1 hour to ensure complete alkoxide formation.

-

Cool the mixture back to 0°C and add this compound dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water at 0°C.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography.[16]

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Key application areas for this compound as a chemical intermediate.

Caption: Bifunctional reactivity of this compound as both an electrophile and a nucleophile.

Applications in Research and Industry

This compound serves as a crucial building block and reagent across various scientific fields.

-

Organic Synthesis: It is widely used as an alkylating agent to introduce the 2-hydroxyethyl group into molecules.[3][17] It is a key intermediate in the synthesis of pharmaceuticals, dyes, and quaternary ammonium (B1175870) compounds.[2][18] For example, it is used to prepare 2-bromoethyl glycosides from acetylated sugars and in the synthesis of 2-piperidin-1-yl-ethanol.[5]

-

Industrial Chemicals: The compound is utilized in the manufacturing of surfactants, flame retardants, and other specialty chemicals.[2][18] It also functions as a solvent in certain chemical reactions.[2]

-

Biochemical Research: In biochemical contexts, this compound can be used as a reagent for the modification of biomolecules or as a precursor for synthesizing linkers and coupling agents.[17]

-

Catalysis: It is employed in the selective reduction of nitroarenes within a PcFe(II)/NaBH₄/2-bromoethanol catalyst system.

References

- 1. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | High-Purity Alkylating Agent [benchchem.com]

- 4. This compound | 540-51-2 [chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound(540-51-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Ethanol, 2-bromo- [webbook.nist.gov]

- 11. Ethanol, 2-bromo- [webbook.nist.gov]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. ruifuchem.com [ruifuchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. benchchem.com [benchchem.com]

- 17. leapchem.com [leapchem.com]

- 18. nbinno.com [nbinno.com]

Spectroscopic Characterization of 2-Bromoethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoethanol (C₂H₅BrO), a key intermediate in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering insights into its molecular structure and chemical environment. This document is intended to serve as a valuable resource for researchers and professionals requiring detailed analytical data and experimental context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of its atomic nuclei. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their proximity to one another.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Triplet | 2H | -CH₂-OH |

| ~3.5 | Triplet | 2H | -CH₂-Br |

| ~2.5 | Singlet (broad) | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~63 | -CH₂-OH |

| ~35 | -CH₂-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3000-2850 | Medium | C-H Stretch (Alkane) |

| 1450-1375 | Medium | C-H Bend (Alkane) |

| 1050 | Strong | C-O Stretch (Primary Alcohol) |

| 650 | Strong | C-Br Stretch (Alkyl Halide) |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.

Data Acquisition:

-

¹H NMR: The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer.[1][2] Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

-

¹³C NMR: The spectrum is acquired on the same instrument, often using a broadband decoupling sequence to simplify the spectrum by removing proton-carbon coupling. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. This is often done by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] A background spectrum of the empty sample holder is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Bromoethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoethanol (B42945) (CAS 540-51-2) is a bifunctional organic compound widely utilized as a versatile intermediate and building block in organic synthesis.[1] Its structure, featuring both a nucleophilic hydroxyl (-OH) group and a carbon atom susceptible to nucleophilic attack due to the adjacent bromo group, imparts a unique and often competing reactivity profile.[1] This guide provides a comprehensive technical overview of the reactivity centered on the hydroxyl group, detailing its key transformations, the factors governing its behavior, and explicit experimental protocols for its primary reactions. A critical aspect of this compound's chemistry is the intramolecular competition, where the hydroxyl group, particularly in its deprotonated alkoxide form, can act as an internal nucleophile to displace the bromide, leading to the formation of ethylene (B1197577) oxide. Understanding the conditions that favor this intramolecular cyclization versus intermolecular reactions is paramount for its effective use in synthesis.

Physicochemical and Reactivity Data

A foundational understanding of this compound's properties is essential for its application in synthesis. The following table summarizes its key physicochemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅BrO | |

| Molecular Weight | 124.96 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 149-150 °C (decomposes) | [3] |

| 56-57 °C at 20-27 hPa | ||

| Melting Point | -80 °C | |

| Density | 1.763 g/mL at 25 °C | |

| pKa (hydroxyl proton) | 13.82 (Predicted) | [2] |

| Solubility | Soluble in water, alcohol, ether | [2][3] |

Core Reactivity of the Hydroxyl Group

The hydroxyl group of this compound engages in reactions typical of primary alcohols, including deprotonation, esterification, and etherification. However, its reactivity is uniquely influenced by the adjacent bromine atom, which enables a facile intramolecular cyclization pathway.

Acidity and Deprotonation

With a predicted pKa of approximately 13.82, the hydroxyl group of this compound is slightly more acidic than simple primary alcohols like ethanol (B145695) (pKa ~16).[2] This increased acidity is attributed to the electron-withdrawing inductive effect of the bromine atom on the adjacent carbon. Deprotonation is readily achieved using common bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) to form the corresponding 2-bromoethoxide. This alkoxide is a significantly stronger nucleophile than the neutral alcohol and is the key intermediate for both Williamson ether synthesis and intramolecular cyclization.

Intermolecular Reactions: Etherification and Esterification

When the reaction conditions are controlled to favor intermolecular pathways, the hydroxyl group serves as a valuable handle for introducing the 2-bromoethyl moiety.

The deprotonated 2-bromoethoxide can act as a nucleophile in a Williamson ether synthesis, reacting with primary alkyl halides or sulfonates to form 2-bromoethyl ethers.[4][5] This reaction proceeds via an Sₙ2 mechanism. To maximize the yield of the intermolecular ether product, conditions should be chosen to suppress the competing intramolecular cyclization. This often involves using the pre-formed alkoxide at low temperatures with a reactive alkylating agent. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be effective in facilitating the reaction between an aqueous base phase and the organic substrate phase.[6][7]

The hydroxyl group of this compound can be converted to an ester through various methods, most commonly via reaction with a carboxylic acid or its derivative. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a standard method.[8] Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) provides a high-yield pathway to the corresponding ester.

Intramolecular Reaction: Cyclization to Ethylene Oxide

A defining feature of this compound's reactivity is its propensity to undergo intramolecular cyclization to form ethylene oxide. This reaction is an example of neighboring group participation, where the hydroxyl group acts as an internal nucleophile.[9] The reaction is dramatically accelerated by the presence of a base, which deprotonates the hydroxyl group to form the 2-bromoethoxide anion. The resulting alkoxide then readily displaces the adjacent bromide via an intramolecular Sₙ2 attack. This cyclization can occur with high efficiency; for instance, the catalytic reduction of this compound can produce ethylene oxide in up to 93% yield under specific conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations of the this compound hydroxyl group.

Protocol 1: Esterification - Synthesis of 2-Bromoethyl Acetate (B1210297)

This protocol is adapted from a patented process for the preparation of 2-bromoethyl acetate, demonstrating an industrial-scale esterification.

Materials:

-

Ethylene glycol

-

Glacial acetic acid

-

48% aqueous hydrogen bromide (HBr) solution

-

Acetic anhydride (B1165640) (optional, for maximizing yield)

Equipment:

-

Jacketed glass reactor with overhead stirrer, reflux condenser, and Dean-Stark trap (or equivalent for water removal)

-

Heating/cooling circulator

-

Vacuum distillation apparatus

Procedure:

-

Charge the reactor with ethylene glycol (1.0 eq), glacial acetic acid (~1.3 eq), and toluene.

-

With stirring, add 48% aqueous HBr solution (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux. Water will begin to co-distill with toluene and be collected in the Dean-Stark trap.

-

Continue refluxing until water evolution ceases, indicating the formation of this compound and its subsequent esterification.

-

(Optional) Cool the mixture slightly and add acetic anhydride (~0.5 eq) to convert any remaining this compound to the acetate ester. Heat for an additional period if necessary.

-

Cool the reaction mixture to room temperature.

-

The product is purified by vacuum distillation to remove excess acetic acid and toluene. The final product, 2-bromoethyl acetate, is collected. A yield of approximately 93-96% can be expected.

Protocol 2: Etherification - Representative Williamson Ether Synthesis

This is a general protocol for the Williamson ether synthesis, adapted for the use of this compound as the alcohol component.[4]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

An alkyl halide (e.g., benzyl (B1604629) bromide or ethyl iodide)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator